molecular formula C13H11F6N3O3 B15021879 2-(furan-2-yl)-6-(morpholin-4-yl)-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine

2-(furan-2-yl)-6-(morpholin-4-yl)-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine

Cat. No.: B15021879
M. Wt: 371.23 g/mol
InChI Key: XGLZNMBMTPGIBQ-UHFFFAOYSA-N
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Description

2-(furan-2-yl)-6-(morpholin-4-yl)-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine is a complex organic compound characterized by the presence of a furan ring, a morpholine ring, and a 1,3,5-oxadiazine core with two trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-2-yl)-6-(morpholin-4-yl)-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a furan derivative with a morpholine derivative in the presence of a trifluoromethylating agent can lead to the formation of the desired oxadiazine ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(furan-2-yl)-6-(morpholin-4-yl)-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxadiazine ring can be reduced under specific conditions.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophilic reagents such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while substitution of trifluoromethyl groups can lead to various substituted derivatives.

Scientific Research Applications

2-(furan-2-yl)-6-(morpholin-4-yl)-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-(furan-2-yl)-6-(morpholin-4-yl)-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine involves its interaction with specific molecular targets. The furan and morpholine rings, along with the trifluoromethyl groups, contribute to its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(furan-2-yl)-5-morpholin-4-yl-oxazol-4-yl-triphenyl-phosphonium iodide
  • 5-furan-2-yl-2-(2-morpholin-4-yl-2-oxo-ethylsulfanyl)-3-phenyl-3H-thieno[2,3-d]pyrimidin-4-one

Uniqueness

2-(furan-2-yl)-6-(morpholin-4-yl)-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine is unique due to its combination of a furan ring, a morpholine ring, and a highly fluorinated oxadiazine core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H11F6N3O3

Molecular Weight

371.23 g/mol

IUPAC Name

2-(furan-2-yl)-6-morpholin-4-yl-4,4-bis(trifluoromethyl)-1,3,5-oxadiazine

InChI

InChI=1S/C13H11F6N3O3/c14-12(15,16)11(13(17,18)19)20-9(8-2-1-5-24-8)25-10(21-11)22-3-6-23-7-4-22/h1-2,5H,3-4,6-7H2

InChI Key

XGLZNMBMTPGIBQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(N=C(O2)C3=CC=CO3)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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